molecular formula C20H27NO B565157 4-Hydroxy Alverine-d5 CAS No. 1216415-67-6

4-Hydroxy Alverine-d5

Cat. No.: B565157
CAS No.: 1216415-67-6
M. Wt: 302.473
InChI Key: LSJBZUMLJSLQMF-ZBJDZAJPSA-N
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Description

4-Hydroxy Alverine-d5 is a deuterated derivative of 4-Hydroxy Alverine, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in pharmacokinetic studies due to its stability and unique properties. It is a white to slightly yellow solid at room temperature and is known for its application in the study of metabolic pathways .

Scientific Research Applications

4-Hydroxy Alverine-d5 is widely used in scientific research, particularly in:

    Pharmacokinetic Studies: It helps in understanding the metabolic pathways and pharmacokinetics of Alverine and its derivatives.

    Analytical Method Development: Used as a reference standard in the development and validation of analytical methods.

    Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

    Environmental Studies: Used as a standard for detecting environmental pollutants

Preparation Methods

The synthesis of 4-Hydroxy Alverine-d5 involves several steps, starting with the preparation of the parent compound, Alverine. The process includes:

    Hydroxylation: Alverine undergoes hydroxylation to form 4-Hydroxy Alverine.

    Deuteration: The hydroxylated compound is then subjected to deuteration, where hydrogen atoms are replaced by deuterium.

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with a focus on maintaining high purity and yield.

Chemical Reactions Analysis

4-Hydroxy Alverine-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde forms.

    Reduction: Reduction reactions can revert oxidized forms back to this compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Hydroxy Alverine-d5 is similar to that of Alverine. It acts as a smooth muscle relaxant by directly affecting the muscle in the gut, causing it to relax. This prevents muscle spasms in conditions such as irritable bowel syndrome and diverticular disease. The compound selectively binds with 5-HT1A receptors, reducing the visceral pronociceptive effect of serotonin .

Comparison with Similar Compounds

4-Hydroxy Alverine-d5 is unique due to its deuterated nature, which provides enhanced stability and distinct pharmacokinetic properties. Similar compounds include:

    4-Hydroxy Alverine: The non-deuterated form, used in similar applications but with different pharmacokinetic profiles.

    N-desethyl Alverine: Another metabolite of Alverine, used in pharmacokinetic studies.

    4-Hydroxy Alverine Glucuronide: A conjugated form, also used in metabolic studies

These compounds share similar applications but differ in their metabolic stability and pharmacokinetic behavior.

Properties

IUPAC Name

4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJBZUMLJSLQMF-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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